

Efficacy of 7-Deazahypoxanthine Derivatives in Cancer Cell Lines: A Comparative Guide

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Compound of Interest

Compound Name: 7-Deazahypoxanthine

Cat. No.: B613787

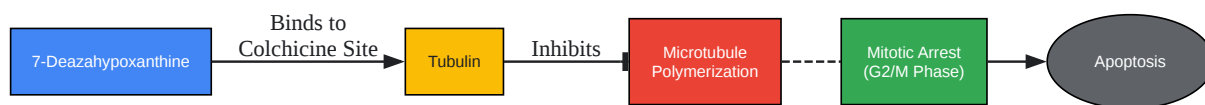
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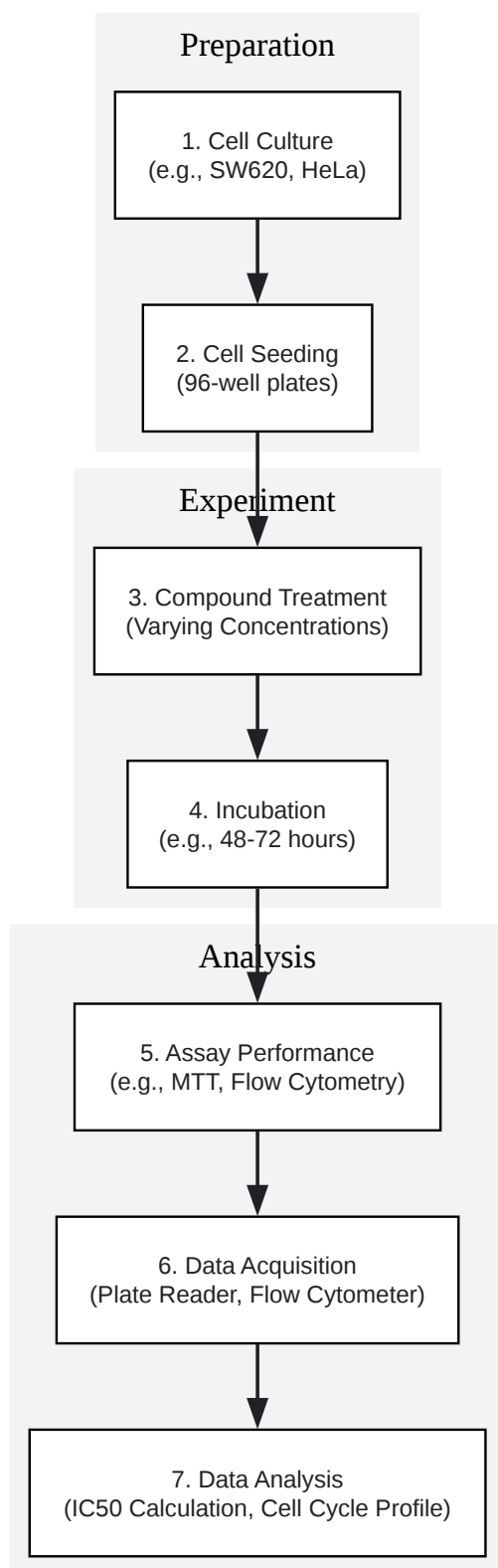
This guide provides a comprehensive analysis of the efficacy of **7-deazahypoxanthine** and its derivatives against various cancer cell lines. It is intended for researchers, scientists, and professionals in drug development, offering a comparative look at its performance, supported by experimental data.

Mechanism of Action

7-Deazahypoxanthine and its analogs exhibit a dual mechanism of action against cancer cells. The primary and most potent mechanism for C2-substituted **7-deazahypoxanthines** is the disruption of the microtubule network.^[1] These compounds bind to the colchicine site on β -tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis (programmed cell death).^{[2][3]}

A secondary mechanism, primarily associated with the parent compound 7-deazaxanthine, involves the inhibition of angiogenesis.^[1] This is thought to occur through the inhibition of thymidine phosphorylase (TP) and by preventing Vascular Endothelial Growth Factor (VEGF) from binding to its receptor.^[1] By disrupting the blood supply to tumors, these compounds can impede their growth.





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References

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